molecular formula C22H17N3O2 B2500119 (E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide CAS No. 496021-20-6

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide

Cat. No. B2500119
CAS RN: 496021-20-6
M. Wt: 355.397
InChI Key: USTMBFRYOBTGQG-XMHGGMMESA-N
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Description

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .


Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Scientific Research Applications

Potential Research Applications

Medicinal Chemistry

Compounds with similar structures have been explored for their anticancer, antibacterial, antifungal, and antimycobacterial properties. The presence of cyano and acrylamide groups can imply potential activity in inhibiting certain enzymes or binding to specific receptors. Research into similar compounds has shown promising results in targeting various diseases, including cancer and microbial infections (Ali et al., 2018; Swain et al., 2017).

Polymer Science and Materials

Acrylamide derivatives are known for their application in polymer science, particularly in the synthesis of polyacrylamide polymers. These materials have wide applications in water treatment, as soil conditioners, and in the cosmetic, paper, and textile industries due to their gel-forming abilities. The specific functional groups present in the compound could lead to unique properties in polymers or co-polymers, potentially leading to novel materials with specialized applications (Friedman, 2003).

Biochemical Research

The biochemical and cellular effects of acrylamide and its derivatives have been extensively studied, with research focusing on their metabolism, toxicity, and mechanisms of action within biological systems. Such studies are critical for understanding the safety and potential risks associated with exposure to these compounds, as well as for exploring their therapeutic potential. Investigations into the metabolism of acrylamide, for example, have highlighted important pathways and interindividual differences that could influence the effects of related compounds on human health (Li et al., 2016).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

(E)-2-cyano-3-(4-phenylmethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c23-15-19(22(26)25-21-8-4-5-13-24-21)14-17-9-11-20(12-10-17)27-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,24,25,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMBFRYOBTGQG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(pyridin-2-yl)acrylamide

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